molecular formula C17H25NO4 B13982621 Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate

Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate

Cat. No.: B13982621
M. Wt: 307.4 g/mol
InChI Key: OIMSAYPOEBXYTQ-UHFFFAOYSA-N
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Description

Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a benzyloxycarbonyl (Cbz) protective group at the 1-position and a 2,2-dimethoxyethyl substituent at the 4-position of the piperidine ring. For example, describes a related compound, 2-[(2,2-dimethoxyethyl)benzylamino]-N-phenethylacetamide, synthesized during the preparation of praziquantel, highlighting the utility of dimethoxyethyl groups in cyclization reactions .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO4/c1-20-16(21-2)12-14-8-10-18(11-9-14)17(19)22-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3

InChI Key

OIMSAYPOEBXYTQ-UHFFFAOYSA-N

Canonical SMILES

COC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2,2-dimethoxyethanol. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can bind to enzyme active sites or receptor proteins, modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate, differing primarily in substituents at the 4-position of the piperidine ring. These variations influence physicochemical properties, reactivity, and applications.

Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate and Benzyl 4-((6-methoxypyridin-2-yl)methyl)piperidine-1-carboxylate

  • Structure : Pyridylmethyl substituents at the 4-position.
  • Synthesis : Synthesized via cross-electrophile coupling of benzyl 4-(hydroxymethyl)piperidine-1-carboxylate with bromopyridines (63% and 61% yields) .
  • Properties :
    • Molecular Formula : C₂₀H₂₅N₂O₃ (identical for both).
    • Physical State : The 5-methylpyridyl derivative is a pale yellow solid, while the 6-methoxypyridyl analog is an oil.
    • HRMS Data : Matches theoretical values, confirming purity .
  • Applications : Likely intermediates for bioactive molecules targeting nicotinic or allosteric receptors.

Benzyl 4-(4-((tert-Butyldimethylsilyl)oxy)-2-methylenebutyl)piperidine-1-carboxylate

  • Structure : A silyl-protected hydroxybutenyl chain at the 4-position.
  • Synthesis : Produced via cross-coupling (65% yield) with a brominated silyl ether precursor .
  • Properties :
    • Physical State : Clear oil.
    • Reactivity : The tert-butyldimethylsilyl (TBS) group enhances stability during synthesis but requires deprotection for downstream reactions.

Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

  • Structure : Ethoxy-oxoethylidene substituent (C=CH-COOEt) at the 4-position.
  • Properties: Molecular Weight: 305.37 g/mol (C₁₇H₂₃NO₄) . Applications: Used as a Michael acceptor or electrophile in conjugate additions due to the α,β-unsaturated ester .

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

  • Structure: Ethoxy-oxopropanoyl group (CH₂-CO-COOEt) at the 4-position.
  • Applications: A protected amino acid derivative for synthesizing bioactive compounds .
  • Safety : Requires standard chemical handling precautions to avoid skin/eye contact .

Comparative Analysis Table

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Yield (%) Physical State Key Applications
This compound 2,2-dimethoxyethyl Likely C₁₈H₂₇NO₅ ~337.4 (estimated) N/A N/A Cyclization intermediates
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate 5-methylpyridylmethyl C₂₀H₂₅N₂O₃ 341.19 63 Pale yellow solid Receptor-targeting intermediates
Benzyl 4-((6-methoxypyridin-2-yl)methyl)piperidine-1-carboxylate 6-methoxypyridylmethyl C₂₀H₂₅N₂O₃ 341.19 61 Oil Bioactive molecule synthesis
Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate Ethoxy-oxoethylidene C₁₇H₂₃NO₄ 305.37 N/A Solid/Oil? Conjugate addition reactions
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Ethoxy-oxopropanoyl C₁₈H₂₃NO₅ 333.38 N/A N/A Pharmaceutical intermediates

Key Research Findings and Trends

Dimethoxyethyl and silyl groups () improve solubility and stability during synthetic steps.

Yield Variability : Cross-coupling reactions with brominated precursors typically yield 60–65%, influenced by steric and electronic factors .

Safety Profiles: Compounds with aminopiperidine cores (e.g., Benzyl 4-aminopiperidine-1-carboxylate) may pose unexplored toxicological risks, whereas ester derivatives (e.g., ethoxy-oxoethylidenes) are generally safer .

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